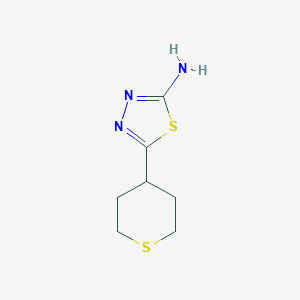
5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a tetrahydrothiopyran ring fused to a thiadiazole ring, making it a unique and interesting molecule for various scientific applications.
準備方法
The synthesis of 5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of tetrahydrothiopyran derivatives with thiadiazole precursors. One common method includes the cyclization of appropriate thiourea derivatives under specific conditions to form the thiadiazole ring. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .
化学反応の分析
5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or thiadiazole ring, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
科学的研究の応用
5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in antimicrobial and antifungal research.
作用機序
The mechanism of action of 5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. The compound may bind to enzymes or other proteins, disrupting their normal function and leading to cell death. In anticonvulsant applications, it may modulate neurotransmitter activity in the brain, reducing the frequency and severity of seizures .
類似化合物との比較
5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine can be compared with other similar compounds such as:
Tert-butyl (tetrahydro-2H-thiopyran-4-yl)carbamate: This compound also contains a tetrahydrothiopyran ring but differs in its functional groups and overall structure.
5-(Tetrahydro-2H-thiopyran-4-yl)-1H-indole: Another compound with a tetrahydrothiopyran ring, but with an indole moiety instead of a thiadiazole ring.
The uniqueness of this compound lies in its specific combination of the tetrahydrothiopyran and thiadiazole rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H11N3S2 |
|---|---|
分子量 |
201.3 g/mol |
IUPAC名 |
5-(thian-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H11N3S2/c8-7-10-9-6(12-7)5-1-3-11-4-2-5/h5H,1-4H2,(H2,8,10) |
InChIキー |
WUEXTADTZFLIGN-UHFFFAOYSA-N |
正規SMILES |
C1CSCCC1C2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


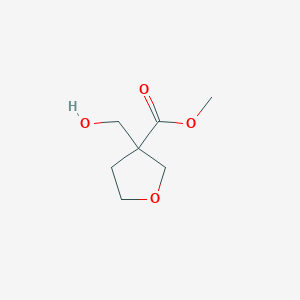

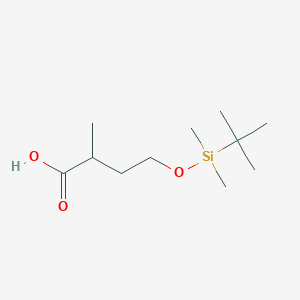
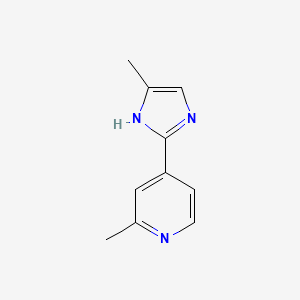
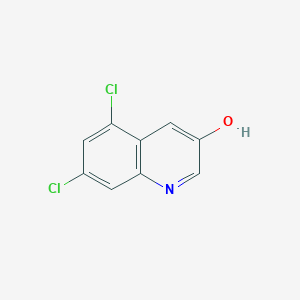

![2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685554.png)
![6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13685555.png)

![1-Boc-3-[4-(methylthio)phenyl]pyrrolidine](/img/structure/B13685575.png)
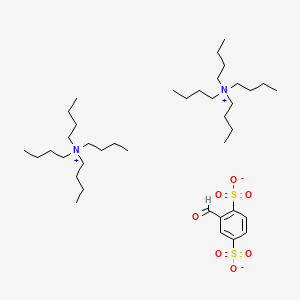
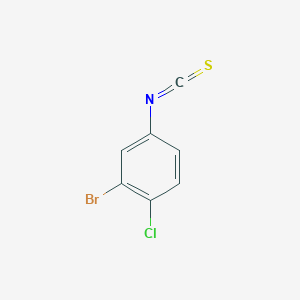
![6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13685591.png)
![(S)-2-[1-Boc-4-[7-Cbz-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-2-piperazinyl]acetonitrile](/img/structure/B13685594.png)
